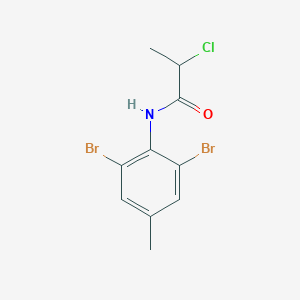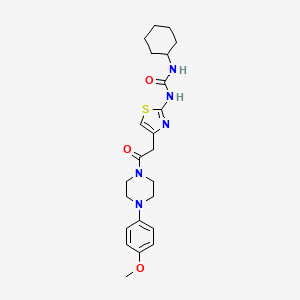
2-chloro-N-(2,6-dibromo-4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,6-dibromo-4-methylphenyl)propanamide is an organic compound with the molecular formula C9H8Br2ClNO . It has a molecular weight of 341.43 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8Br2ClNO/c1-5-2-6(10)9(7(11)3-5)13-8(14)4-12/h2-3H,4H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity Studies
Herbicide Toxicity and Environmental Fate : Studies on the environmental fate, toxicity, and degradation of herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), offer insights into the methodologies used to assess the impact of chemical compounds on ecosystems. Such research emphasizes the importance of understanding chemical behaviors in natural environments and their effects on non-target species, including potential toxicological impacts on aquatic organisms and the development of resistance or tolerance among plants and microbes (Zuanazzi et al., 2020).
Chemical Contaminants in Environments : Investigations into the occurrence and toxicity of antimicrobial agents like triclosan, and other environmental contaminants, underscore the need for comprehensive studies on the presence, degradation, and toxic effects of synthetic compounds. These studies detail how certain chemicals can accumulate in the environment and in organisms, leading to potential risks to human health and ecosystems (Bedoux et al., 2012).
Methodologies for Chemical Analysis and Remediation
Sorption Studies : Research on the sorption of phenoxy herbicides, including 2,4-D, to various soils, organic matter, and minerals, demonstrates the complexity of chemical interactions in the environment. These studies provide valuable information on how chemicals bind to different substrates, which is crucial for understanding their mobility, bioavailability, and persistence in the environment (Werner et al., 2012).
Fumigant Application Techniques : The development of techniques for applying alternative fumigants through drip irrigation systems represents an important area of research in agriculture. This approach aims to reduce environmental and human exposure to hazardous chemicals by utilizing more controlled and efficient delivery methods. Such innovations are vital for sustainable agriculture and environmental protection practices (Ajwa et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-(2,6-dibromo-4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2ClNO/c1-5-3-7(11)9(8(12)4-5)14-10(15)6(2)13/h3-4,6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCIIIHJICAGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)C(C)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2933233.png)
![4-methoxy-N-[4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2933234.png)



![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)



![N-(2-chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2933252.png)

![5-Oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2933255.png)